molecular formula C27H39Cl2N2+ B592738 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride Hydrochloride CAS No. 1453171-61-3

1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride Hydrochloride

Cat. No.: B592738
CAS No.: 1453171-61-3
M. Wt: 462.523
InChI Key: SQYNKOWNHQXLKW-UHFFFAOYSA-N
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Description

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride is an organic compound known for its unique properties and applications in various fields of chemistry. It is a derivative of imidazolium salts, which are widely used as ligands in catalysis and as intermediates in organic synthesis. This compound is particularly notable for its thermal stability, solubility in organic solvents, and catalytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of hydrochloric acid to form the corresponding imidazolium salt. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is usually obtained in high yield and purity through a series of purification steps, including filtration, washing, and drying .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium acetate, aryl boronic acids, and various bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-heterocyclic carbenes, imidazoline derivatives, and substituted imidazolium salts. These products are valuable intermediates in organic synthesis and catalysis .

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride primarily involves its role as a ligand in catalysis. The imidazolium cation coordinates with transition metals to form stable complexes that facilitate various organic transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
  • 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

Uniqueness

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride is unique due to its high thermal stability and solubility in organic solvents. These properties make it particularly effective as a ligand in catalysis, where it can enhance the efficiency and selectivity of various reactions. Additionally, its ability to form stable complexes with a wide range of transition metals sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazole-1,3-diium;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N2.2ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;2*1H/q+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYNKOWNHQXLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39Cl2N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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